molecular formula C11H20N2O3 B274626 5-Oxo-5-((2-(pyrrolidin-1-yl)ethyl)amino)pentanoic acid

5-Oxo-5-((2-(pyrrolidin-1-yl)ethyl)amino)pentanoic acid

Cat. No.: B274626
M. Wt: 228.29 g/mol
InChI Key: XNUSJLRMZKQLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-((2-(pyrrolidin-1-yl)ethyl)amino)pentanoic acid is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a pyrrolidine ring, an amino group, and a pentanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-((2-(pyrrolidin-1-yl)ethyl)amino)pentanoic acid typically involves the reaction of 5-oxo-pentanoic acid with 2-(1-pyrrolidinyl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-((2-(pyrrolidin-1-yl)ethyl)amino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-Oxo-5-((2-(pyrrolidin-1-yl)ethyl)amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-((2-(pyrrolidin-1-yl)ethyl)amino)pentanoic acid 2,5-dioxo-1-pyrrolidinyl ester
  • Benzylamino tetrazine N-hydroxysuccinimidyl ester
  • Benzylaminotetrazine-NHS

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to participate in multiple types of reactions and its potential use in diverse fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

5-oxo-5-(2-pyrrolidin-1-ylethylamino)pentanoic acid

InChI

InChI=1S/C11H20N2O3/c14-10(4-3-5-11(15)16)12-6-9-13-7-1-2-8-13/h1-9H2,(H,12,14)(H,15,16)

InChI Key

XNUSJLRMZKQLQL-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)CCCC(=O)O

Canonical SMILES

C1CCN(C1)CCNC(=O)CCCC(=O)O

Origin of Product

United States

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